molecular formula C10H11NO B090905 2,5,6-Trimethylbenzoxazole CAS No. 19219-98-8

2,5,6-Trimethylbenzoxazole

Cat. No. B090905
CAS RN: 19219-98-8
M. Wt: 161.2 g/mol
InChI Key: PDVDINPEWGXOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6-Trimethylbenzoxazole (TMB) is an aromatic heterocyclic compound of the benzoxazole family. It is a colorless solid that is soluble in organic solvents. TMB is a widely used reagent in organic synthesis and has recently become a popular research chemical due to its unique properties and potential applications in biochemistry and physiology.

Scientific Research Applications

  • Synthesis and Crystal Structures of Complexes : The synthesis and crystal structures of isocyanide and ylidene complexes of boron involving derivatives of benzoxazole, such as 2-(Trimethylsiloxy)phenyl isocyanide, have been reported. These complexes exhibit interesting structural characteristics and potential applications in organometallic chemistry (Tamm, Lügger, & Hahn, 1996).

  • Inhibitory Activity of Derivatives : Compounds like 1‐(2‐trifluoromethylphenyl)imidazole (TRIM), which are structurally related to benzoxazole, have been studied for their inhibitory effects on neuronal nitric oxide synthase and their potential application as experimental tools for investigating biological roles of nitric oxide in the central nervous system (Handy, Wallace, Gaffen, Whitehead, & Moore, 1995).

  • Development of Selective Histone Deacetylase Inhibitors : 5-Aroylindoles, including derivatives of benzoxazole, have been developed as selective histone deacetylase inhibitors. They show potential in ameliorating Alzheimer's disease phenotypes, suggesting their importance in neurodegenerative disease research (Lee et al., 2018).

  • Antifolate Activity of Quinazoline Analogues : Analogues of 2,4-Diamino-5-chloroquinazoline, structurally related to benzoxazole, have been synthesized and tested for their antifolate activity. Their potential application in inhibiting dihydrofolate reductase from various sources, including Pneumocystis carinii and Toxoplasma gondii, has been examined (Rosowsky, Mota, Wright, & Queener, 1994).

  • Potential PET Cancer Imaging Agents : Fluorinated 2-arylbenzothiazoles, structurally similar to benzoxazole, have been explored as potential antitumor drugs and PET imaging agents for cancers. Their synthesis and evaluation highlight their potential in cancer diagnosis and therapy (Wang et al., 2006).

  • Antioxidant, Antibacterial, and Antitumor Agents : Green synthesis of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives, structurally related to benzoxazole, has been carried out. These compounds have shown potential as antioxidant, antibacterial, and antitumor agents (Racané et al., 2019).

  • Antiproliferative Agents Targeting Tubulin : Arylpyridines, containing benzothiazole elements, have been synthesized and evaluated as antiproliferative agents targeting tubulin. Their ability to inhibit cancer cell growth and potential applications in cancer therapy have been highlighted (He et al., 2020).

  • Antitumor Properties of Oxidation Products of Benzothiazoles : The antitumor properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles have been investigated. This study offers insights into the role of metabolic oxidation in the action of benzothiazoles and their potential application in cancer treatment (Kashiyama et al., 1999).

Safety and Hazards

2,5,6-Trimethylbenzoxazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2,5,6-trimethyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVDINPEWGXOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066466
Record name Benzoxazole, 2,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19219-98-8
Record name 2,5,6-Trimethylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19219-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trimethylbenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19219-98-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2,5,6-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 2,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,6-trimethylbenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5,6-TRIMETHYLBENZOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW17OD04B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,6-Trimethylbenzoxazole
Reactant of Route 2
Reactant of Route 2
2,5,6-Trimethylbenzoxazole
Reactant of Route 3
Reactant of Route 3
2,5,6-Trimethylbenzoxazole
Reactant of Route 4
Reactant of Route 4
2,5,6-Trimethylbenzoxazole
Reactant of Route 5
Reactant of Route 5
2,5,6-Trimethylbenzoxazole
Reactant of Route 6
Reactant of Route 6
2,5,6-Trimethylbenzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.